Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-
Overview
Description
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- is a chemical compound with a complex structure that includes a benzenemethanamine backbone and a 2-(2-methoxyethoxy) group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- typically involves multiple steps, starting with the preparation of the benzenemethanamine backbone. This can be achieved through various methods, including the reduction of nitrobenzene derivatives or the reductive amination of benzaldehyde derivatives. The 2-(2-methoxyethoxy) group is then introduced through etherification reactions, often using reagents such as sodium hydride and 2-(2-methoxyethoxy)ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted amines .
Scientific Research Applications
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: A related compound with similar structural features but different functional groups.
2-Methoxyethylamine: Another similar compound with a simpler structure and different chemical properties.
Uniqueness
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields .
Properties
IUPAC Name |
1-[2-(2-methoxyethoxy)phenyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(12)10-5-3-4-6-11(10)14-8-7-13-2/h3-6,9H,7-8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFWSJKRLGPSBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCCOC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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